Esafoxolaner is derived from a family of compounds known as isoxazolines, which are characterized by a five-membered heterocyclic structure containing an isoxazole ring. Its chemical structure includes multiple fluorinated groups that contribute to its potency and stability. The compound is classified under the International Nonproprietary Name system as esafoxolaner, with the chemical formula .
The synthesis of esafoxolaner involves several key steps:
The synthesis process has been optimized for efficiency and yield, allowing for scalable production suitable for commercial applications.
Esafoxolaner's molecular structure can be represented by the following key identifiers:
InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1
OXDDDHGGRFRLEE-QHCPKHFHSA-N
C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
The structural complexity of esafoxolaner includes multiple rings and functional groups that contribute to its biological activity .
Esafoxolaner undergoes several types of chemical reactions:
These reactions are crucial for modifying the compound's properties or enhancing its efficacy against parasites.
Esafoxolaner's mechanism of action involves selective inhibition of neurotransmission in arthropods. It specifically targets gamma-aminobutyric acid receptors (GABA receptors), leading to uncontrolled neuronal activity and eventual paralysis in parasites. This selective toxicity allows for effective pest control while minimizing risks to mammals .
The data indicate that esafoxolaner induces hyperexcitation in the central nervous system of target organisms, resulting in their death without significant toxicity to treated animals .
Esafoxolaner exhibits several notable physical and chemical properties:
These properties influence its formulation in veterinary products, ensuring effective delivery while maintaining stability during storage .
Esafoxolaner is primarily used in veterinary medicine for:
Esafoxolaner's unique properties make it a valuable tool in managing parasitic diseases in companion animals while contributing to ongoing research into new therapeutic applications.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3